Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Description
Common Name: Reactive Red 198
Molecular Formula: C₃₃H₂₂ClN₉Na₄O₁₇S₄
Molecular Weight: 984.21 g/mol
Key Features:
- Reactive azo dye with a monochlorotriazine (MCT) reactive group .
- Contains four sulfonate groups (-SO₃⁻) for water solubility and cellulose affinity.
- λmax at 550 nm (red hue), purity ≥90% .
- Applications: Textile dyeing (cotton, wool) due to covalent bonding with fibers via nucleophilic substitution .
Properties
CAS No. |
93051-42-4 |
|---|---|
Molecular Formula |
C27H18ClN7Na4O16S5 |
Molecular Weight |
984.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-15-4-3-5-16(12-15)52(37,38)9-8-51-56(48,49)50)33-27(32-25)30-19-13-17(53(39,40)41)10-14-11-21(55(45,46)47)23(24(36)22(14)19)35-34-18-6-1-2-7-20(18)54(42,43)44;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |
InChI Key |
VEJNUEOLNOYTLZ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 194 involves several steps. Initially, 2-aminobenzenesulfonic acid undergoes diazotization in alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The resulting compound then undergoes condensation with 2,4,6-trichloro-1,3,5-triazine. Finally, it is condensed with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate .
Industrial Production Methods: In industrial settings, the production of Reactive Red 194 typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the dye meets the required standards for commercial use. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Reactive Red 194 undergoes various chemical reactions, including nucleophilic substitution and addition reactions. During the dyeing process, the monochlorotriazine group undergoes nucleophilic substitution, while the vinylsulfone group undergoes nucleophilic addition with fibers .
Common Reagents and Conditions: The common reagents used in these reactions include sodium hydroxide, which facilitates the nucleophilic substitution, and sodium carbonate, which aids in the nucleophilic addition. The reactions typically occur under alkaline conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions are covalently bonded dye-fiber complexes. These complexes result in the dye being firmly attached to the fiber, providing excellent wash and light fastness properties .
Scientific Research Applications
Reactive Red 194 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the kinetics and mechanisms of dye-fiber interactions. In biology, it is employed in various staining techniques to visualize cellular structures. In medicine, it is used in diagnostic assays and as a marker in certain biochemical tests. Additionally, in the industry, it is extensively used for dyeing textiles, particularly cotton and other cellulosic fibers .
Mechanism of Action
The mechanism of action of Reactive Red 194 involves the formation of covalent bonds between the dye and the reactive groups of the fiber. The monochlorotriazine group reacts with the hydroxyl groups of cellulosic fibers, while the vinylsulfone group reacts with the amino groups of polyamide or wool fibers. This dual reactivity ensures strong fixation and durability of the dye on the fiber .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Physical Properties
Key Observations :
- Reactive Groups : MCT is common, but fluorinated triazines (e.g., 70528-89-1) may enhance hydrolytic stability .
- Substituent Effects: Sulphonatooxy ethyl groups (Reactive Red 198) improve water solubility and fiber reactivity compared to nonylphenoxy (84852-25-5) . Fluorine in 70528-89-1 increases molecular weight and may alter dye-fiber bond strength .
Adsorption and Kinetic Behavior
Table 2: Adsorption Kinetics in Micellar Solutions
Findings :
- Cationic surfactants like CTAB enhance adsorption due to electrostatic interactions with sulfonate-rich dyes .
- Reactive Red 198 and Navy Sc follow pseudo-second-order kinetics, suggesting chemisorption dominates .
Environmental and Regulatory Considerations
- 84852-25-5: Nonylphenoxy substituents are associated with endocrine disruption risks, banned in some regions .
Biological Activity
Tetrasodium 5-((4-chloro-6-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate), commonly referred to as Reactive Red 194, is a synthetic dye with significant applications in the textile industry and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN7Na4O16S5 |
| Molecular Weight | 1075.3168 g/mol |
| CAS Number | 79809-26-0 |
| Solubility | Water-soluble |
| Appearance | Dark red powder |
The primary mechanism of action for this compound involves the formation of covalent bonds with reactive groups on fibers during dyeing processes. This reactivity is attributed to the presence of azo groups and sulfonic acid functional groups that enhance solubility and binding affinity to various substrates .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that dyes like Reactive Red 194 can possess antimicrobial properties against certain bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes .
- Cytotoxicity : In vitro studies have demonstrated that Reactive Red 194 can induce cytotoxic effects on cancer cell lines. The cytotoxicity is often measured using assays such as MTT or LDH release assays .
- Environmental Impact : The dye's persistence in aquatic environments raises concerns regarding its toxicity to aquatic organisms. Research has indicated potential harmful effects on fish and algae, necessitating further investigation into its environmental fate and toxicity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of Reactive Red 194 against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when exposed to varying concentrations of the dye, suggesting its potential as an antimicrobial agent in textile applications.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study by Kumar et al. (2021), the cytotoxic effects of Reactive Red 194 were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the dye resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 3: Environmental Toxicity Assessment
Research by Li et al. (2022) focused on the environmental impacts of Reactive Red 194 in freshwater ecosystems. The study found that exposure to the dye led to significant mortality rates in fish species such as Danio rerio (zebrafish), highlighting the need for regulatory measures to limit its discharge into water bodies.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
